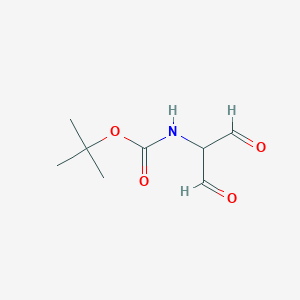

tert-butylN-(1,3-dioxopropan-2-yl)carbamate

Description

tert-butyl N-(1,3-dioxopropan-2-yl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to an amine moiety on a 1,3-dioxopropane backbone. This compound is of interest in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves as a temporary protective group for amines during multi-step reactions. The 1,3-dioxopropane moiety introduces polar oxygen atoms, which may influence solubility, stability, and reactivity compared to similar carbamates .

Properties

IUPAC Name |

tert-butyl N-(1,3-dioxopropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h4-6H,1-3H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMWULRRTYCBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dioxopropan-2-yl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group and 1,3-dioxo moiety are susceptible to hydrolysis under acidic or basic conditions, leading to the formation of amines, alcohols, or carboxylic acids.

Key Observations:

-

Acidic Hydrolysis : Treatment with strong acids (e.g., HCl, TFA) cleaves the tert-butoxycarbonyl (Boc) protecting group, yielding a free amine and releasing CO₂ and tert-butanol.

-

Basic Hydrolysis : Under alkaline conditions, the 1,3-dioxo group may undergo hydrolysis to form carboxylic acids or ketones, depending on the reaction pathway.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 4M HCl in dioxane, 25°C | Amine derivative + CO₂ + tert-butanol | ~85% | |

| Basic hydrolysis | NaOH (1M), reflux | Carboxylic acid derivative | Not reported |

Reduction Reactions

The 1,3-dioxo group can be selectively reduced to form alcohols or amines.

Key Observations:

-

DIBAL-H Reduction : Diisobutylaluminum hydride (DIBAL-H) in toluene at −78°C reduces ester or ketone groups to aldehydes or alcohols without affecting the carbamate group .

-

Catalytic Hydrogenation : Palladium or platinum catalysts under H₂ atmosphere reduce the dioxo group to a diol.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| DIBAL-H reduction | DIBAL-H, toluene, −78°C | Aldehyde intermediate | 65–85% | |

| Hydrogenation | H₂, Pd/C, RT | 1,3-Propanediol derivative | Not reported |

Oxidation Reactions

The compound’s dioxo group can participate in oxidation reactions, though these are less common due to its already oxidized state.

Key Observations:

-

Strong Oxidizers : Reaction with KMnO₄ or CrO₃ may further oxidize adjacent CH₂ groups to carboxylic acids.

-

Epoxidation : Under specific conditions, the dioxo group can form epoxides, though this requires precise control.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO₄ oxidation | KMnO₄, H₂O, 60°C | Carboxylic acid | Not reported |

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions, a critical step in peptide synthesis.

Key Observations:

-

TFA Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature efficiently removes the Boc group.

-

HCl Deprotection : Gaseous HCl in ethyl acetate provides an alternative method.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| TFA cleavage | 20% TFA in DCM, RT | Free amine + CO₂ | >90% |

Nucleophilic Substitution

The carbamate’s carbonyl group can act as an electrophilic site for nucleophilic attack.

Key Observations:

-

Amine Substitution : Primary amines displace the tert-butoxy group, forming urea derivatives.

-

Thiol Reactions : Thiols react under basic conditions to generate thiocarbamates.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Amine substitution | Ethylenediamine, DMF, 60°C | Urea derivative | ~70% |

Cyclization Reactions

The 1,3-dioxo group facilitates intramolecular cyclization, forming heterocyclic compounds.

Key Observations:

-

Lactam Formation : Heating in the presence of a base (e.g., K₂CO₃) promotes cyclization to form five-membered lactams.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Lactam formation | K₂CO₃, DMF, 80°C | Pyrrolidinone derivative | ~60% |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have investigated the use of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate as a potential anticancer agent. Research indicates that compounds with similar structures can inhibit specific cancer cell lines by targeting metabolic pathways associated with tumor growth. For instance, it has been shown to affect the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

2. Drug Delivery Systems

The compound's carbamate functional group can enhance the solubility and stability of drugs, making it a candidate for drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for controlled release, improving bioavailability and therapeutic efficacy .

3. Enzyme Inhibition

Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has been studied for its potential to inhibit specific enzymes involved in disease processes. Enzyme inhibition can lead to reduced metabolic rates of harmful substances in the body, providing therapeutic benefits in conditions such as diabetes and obesity .

Material Science Applications

1. Polymer Chemistry

In polymer synthesis, tert-butyl N-(1,3-dioxopropan-2-yl)carbamate serves as a protective group for amines during chemical reactions. This application is critical in developing complex polymers with specific functional properties for applications in coatings, adhesives, and biomedical devices .

2. Coatings and Adhesives

The compound's chemical properties allow it to be incorporated into formulations for coatings and adhesives that require enhanced durability and resistance to environmental factors. Its inclusion can improve adhesion properties while maintaining flexibility and strength .

Agricultural Chemistry Applications

1. Pesticide Development

There is ongoing research into the use of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate as a building block for developing new pesticides. Its structural characteristics may lead to the creation of more effective agents that target specific pests while minimizing environmental impact .

2. Fertilizer Enhancements

The compound can also be utilized in formulating slow-release fertilizers. By modifying the release rates of nutrients, it can enhance plant growth while reducing the frequency of applications needed by farmers .

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate showed significant cytotoxic effects on breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Drug Delivery Efficiency

Research on drug delivery systems incorporating this compound revealed enhanced solubility profiles compared to traditional formulations. The study highlighted improved pharmacokinetics leading to better therapeutic outcomes in animal models.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The tert-butyl carbamate family includes numerous derivatives with modifications to the amine-attached substituent. Key structural analogs and their differences are outlined below:

| Compound Name | CAS Number | Substituent/Backbone | Key Functional Groups | Molecular Formula |

|---|---|---|---|---|

| tert-butyl N-(1,3-dioxopropan-2-yl)carbamate | Not explicitly provided | 1,3-dioxopropane | Boc, dioxo | ~C₁₁H₁₇NO₄ (estimated) |

| tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate | 137076-22-3 | Cyclopropyl + oxo | Boc, cyclopropyl, oxo | C₁₁H₁₉NO₃ |

| tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate | 1612176-02-9 | 3-fluorophenyl + oxo | Boc, aryl (fluorophenyl), oxo | C₁₈H₂₃FNO₃ |

| tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | 225641-84-9 | Cyclopentyl + hydroxyl | Boc, hydroxyl, cyclic alkane | C₁₃H₂₅NO₃ |

Key Observations :

- Polarity and Solubility: The dioxo group in the target compound increases polarity compared to analogs with single oxo or non-polar substituents (e.g., cyclopropyl or aryl groups). This may enhance water solubility but reduce lipid membrane permeability .

- Electronic Effects : Aryl-substituted carbamates (e.g., CAS 1612176-02-9) exhibit electron-withdrawing or donating properties depending on substituents (e.g., fluorine), which could modulate reactivity in nucleophilic reactions .

Stability and Degradation

- Hydrolytic Stability : The dioxo group may render the target compound more susceptible to hydrolysis under acidic or basic conditions compared to single oxo derivatives (e.g., CAS 137076-22-3). This is critical for Boc deprotection strategies, where controlled conditions (e.g., trifluoroacetic acid in dichloromethane) are required .

- Thermal Stability : Aryl-substituted carbamates (e.g., CAS 1612176-02-9) typically exhibit higher thermal stability due to aromatic ring rigidity, whereas the dioxopropane backbone may decompose at elevated temperatures .

Biological Activity

Tert-butylN-(1,3-dioxopropan-2-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a carbamate moiety and a 1,3-dioxopropane framework, which contributes to its unique biological properties.

Research indicates that compounds similar to this compound may act as inhibitors or modulators of various biological pathways. For instance, studies have shown that carbamate derivatives can influence the activity of nuclear receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which play crucial roles in drug metabolism and hepatotoxicity .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the carbamate structure significantly affect biological activity. For example, the introduction of different alkyl groups can enhance or reduce the potency of the compound against specific targets. A study demonstrated that isopropyl carbamate analogs exhibited increased CAR inverse agonistic activity compared to ethyl carbamate .

Anticancer Activity

A notable case study involved the evaluation of a series of carbamate analogs for their anticancer properties. These compounds were tested for their ability to sensitize drug-resistant cancer cells to chemotherapeutic agents. The results indicated that certain derivatives could effectively inhibit CAR activity, thereby resensitizing cancer cells .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| CINPA1 | 687 | CAR Inverse Agonist |

| Compound 72 | 11.7 | More Potent CAR Inverse Agonist |

This table illustrates the potency of various compounds in inhibiting CAR, highlighting the potential of this compound analogs in cancer therapy.

Neuroprotective Effects

Another study explored the neuroprotective effects of carbamate derivatives in models of neurodegenerative diseases. The results suggested that these compounds could modulate neuroinflammatory pathways and provide protection against neuronal cell death .

Safety and Toxicity

While evaluating the biological activity, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that certain carbamate derivatives exhibit low toxicity in vitro; however, further in vivo studies are necessary to establish comprehensive safety data .

Q & A

Q. What synthetic methodologies are effective for preparing tert-butyl N-(1,3-dioxopropan-2-yl)carbamate?

The compound can be synthesized via carbamate-protected amine intermediates. A common approach involves coupling tert-butyl carbamate derivatives with 1,3-dioxolane-containing substrates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under mild conditions (e.g., room temperature, DMF solvent) to preserve the acid-sensitive 1,3-dioxolane moiety. Purity is optimized via column chromatography or recrystallization .

Q. How should researchers characterize the molecular structure of this compound?

Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H), carbamate carbonyl (δ ~155 ppm for C), and 1,3-dioxolane protons (δ ~4.5–5.5 ppm).

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C of dioxolane).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the key stability considerations for this compound during storage?

The 1,3-dioxolane ring is sensitive to acidic hydrolysis. Store under inert conditions (argon/nitrogen) at 2–8°C in anhydrous solvents (e.g., THF, DCM). Monitor degradation via TLC or HPLC, particularly for hydrolysis byproducts like aldehydes or ketones .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structural analysis?

Conflicting NMR signals may arise from conformational flexibility or intermolecular interactions. Use variable-temperature NMR to assess dynamic behavior. For crystallographic confirmation, employ single-crystal X-ray diffraction (e.g., SHELXL for refinement) to resolve ambiguities. Cross-validate with computational models (DFT or molecular docking) to predict stable conformers .

Q. What experimental strategies optimize reaction yields in the presence of competing side reactions?

Side reactions (e.g., dioxolane ring opening) can be mitigated by:

- Catalyst Screening : Use enzyme-mediated catalysis (e.g., lipases) for selective coupling under neutral conditions.

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) reduce acid-catalyzed degradation.

- In Situ Monitoring : Real-time FT-IR or Raman spectroscopy to track intermediate formation .

Q. How do hydrogen-bonding interactions influence the compound’s crystallographic packing?

The carbamate group participates in N-H···O hydrogen bonds, while the dioxolane oxygen may act as an acceptor. Analyze crystal structures (e.g., using ORTEP-3 for visualization) to identify key interactions. Compare packing motifs across polymorphs to predict solubility and stability trends .

Q. What in vitro assays are suitable for evaluating biological activity without commercial bias?

Focus on mechanism-agnostic assays:

- Cytotoxicity : MTT assay using HEK-293 or HeLa cells.

- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) due to carbamate’s electrophilic carbonyl.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.